1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide
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Description
1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H22N8O2 and its molecular weight is 394.439. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the enzyme Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, a key post-translational modification in cells . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound acts as a potent inhibitor of LSD1 . It binds to LSD1 in a reversible manner, showing certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . The hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .
Biochemical Pathways
The inhibition of LSD1 by the compound leads to changes in the methylation status of lysines, which can affect various biochemical pathways. This includes pathways involved in gene expression, protein function, and signal transduction .
Result of Action
When cells (such as MGC-803 cells) are treated with the compound, the activity of LSD1 can be significantly inhibited . This leads to changes in the methylation status of lysines, affecting gene expression and other cellular processes . The compound also suppresses cell migration ability .
Biochemical Analysis
Biochemical Properties
The compound 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific context of the reaction. For instance, it has been reported to inhibit the activity of LSD1, a lysine-specific demethylase . This interaction can significantly influence the progression of certain human malignant tumors .
Cellular Effects
In terms of cellular effects, this compound has been shown to have a significant impact on various types of cells and cellular processes . For example, when MGC-803 cells were treated with this compound, the activity of LSD1 was significantly inhibited, and the cell migration ability was also suppressed .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several binding interactions with biomolecules. It has been identified as a reversible LSD1 inhibitor and showed certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of this compound .
Properties
IUPAC Name |
1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-(4-morpholin-4-ylphenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O2/c1-25-17-16(23-24-25)18(21-12-20-17)27-10-13(11-27)19(28)22-14-2-4-15(5-3-14)26-6-8-29-9-7-26/h2-5,12-13H,6-11H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEVUNZFVHWBTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC=C(C=C4)N5CCOCC5)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.